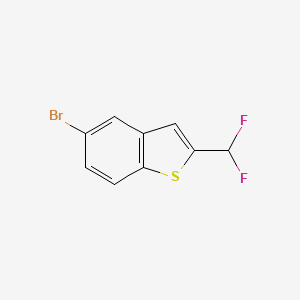

5-bromo-2-(difluoromethyl)-1-benzothiophene

Description

Contextualization within the Field of Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on the study of cyclic compounds containing at least one atom other than carbon within their ring system. These non-carbon atoms, known as heteroatoms, commonly include nitrogen, oxygen, and sulfur. Heterocyclic compounds are ubiquitous in nature and are fundamental components of many biological molecules, including DNA, RNA, and numerous vitamins and alkaloids. researchgate.net

5-Bromo-2-(difluoromethyl)-1-benzothiophene belongs to this vast class of molecules. Its core, 1-benzothiophene (also known as thianaphthene), is a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring—a five-membered ring containing a sulfur atom. wikipedia.org This fusion of an aromatic carbocycle with a sulfur-containing heterocycle creates a stable, electron-rich scaffold that is amenable to a wide variety of chemical modifications. researchgate.net The presence of the sulfur heteroatom is particularly significant as it can engage in various non-covalent interactions, influencing the molecule's binding properties with biological targets. researchgate.net

Significance of Benzothiophene (B83047) Scaffolds in Synthetic Organic Chemistry

The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery. rsc.orgnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for the development of new therapeutic agents. nih.gov The structural rigidity and aromatic nature of the benzothiophene core provide a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with enzymes and receptors.

The significance of this scaffold is underscored by its presence in a number of commercially available drugs with diverse therapeutic applications. wikipedia.orgrsc.org For instance, Raloxifene is a selective estrogen receptor modulator used to treat osteoporosis, while Zileuton is an inhibitor of leukotriene synthesis used for the management of asthma. wikipedia.org Sertaconazole is an antifungal agent that also contains the benzothiophene moiety. wikipedia.org The broad spectrum of biological activities associated with benzothiophene derivatives continues to drive research into new synthetic methods and novel analogues. nih.gov

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Acts as an estrogen agonist in bone and an antagonist in the breast and uterus. |

| Zileuton | 5-Lipoxygenase Inhibitor | Inhibits the synthesis of leukotrienes, which are inflammatory mediators. |

| Sertaconazole | Antifungal Agent | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. |

| Benocyclidine (BTCP) | Research Chemical | Acts as a potent and selective dopamine (B1211576) reuptake inhibitor. |

Importance of Halogen and Fluorine Substituents in Molecular Design

The strategic incorporation of halogen atoms is a cornerstone of modern molecular design, particularly in the development of pharmaceuticals and agrochemicals. The substituents on the this compound scaffold—bromine and the difluoromethyl group—are not arbitrary; they are chosen to impart specific, desirable properties to the molecule.

Bromine: The bromine atom at the 5-position of the benzothiophene ring serves primarily as a versatile synthetic handle. Halogenated aromatic rings are key substrates for a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. This allows for the straightforward introduction of a wide array of other functional groups (e.g., aryl, alkyl, or amino groups) at this position, enabling the rapid generation of diverse molecular libraries for screening and optimization. smolecule.com

Fluorine: The introduction of fluorine into organic molecules can have a profound impact on their physicochemical and biological properties. The difluoromethyl group (-CHF₂) at the 2-position is of particular interest. Due to the high electronegativity and small size of fluorine atoms, this group can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein. rsc.orgconsensus.appacs.org

Key effects of fluorine substitution in molecular design include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Placing fluorine or a fluoroalkyl group at a site that is prone to metabolic oxidation can block this pathway, thereby increasing the drug's half-life. acs.org

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state, solubility, and ability to permeate cell membranes. acs.org

Increased Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding potency. rsc.org

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape. acs.org

| Property | Effect of Fluorine Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | High strength of the C-F bond resists enzymatic cleavage. |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can affect membrane permeability. |

| Binding Affinity | Often Enhanced | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. |

| pKa (Basicity of nearby amines) | Decreased | Strong inductive electron-withdrawing effect reduces electron density on the nitrogen. |

Overview of Research Trajectories for this compound

Given the strategic combination of its structural features, research involving this compound is primarily directed towards its use as a sophisticated chemical intermediate for the synthesis of novel, high-value compounds. The main research trajectories are:

Elaboration into Novel Bioactive Compounds: The principal application of this molecule is as a building block in medicinal chemistry. Researchers utilize the bromine at the 5-position as a point of attachment for various molecular fragments via cross-coupling chemistry. Simultaneously, the 2-(difluoromethyl) group is retained as a key pharmacophore intended to enhance the biological and pharmacokinetic properties of the final products. The resulting library of compounds can then be screened for a wide range of biological activities, including as anticancer, anti-inflammatory, or antimicrobial agents, leveraging the known potential of the benzothiophene scaffold. nih.govsmolecule.com

Development of Synthetic Methodologies: The synthesis of fluorinated heterocycles is an active area of chemical research. Studies may focus on optimizing the synthesis of this compound itself or on developing new methods for introducing the difluoromethyl group onto the benzothiophene core. Recent advancements include visible-light-mediated reactions and palladium-catalyzed cascade processes to create difluoroalkylated benzothiophenes, highlighting the contemporary interest in efficient and mild synthetic techniques for accessing these structures. consensus.appacs.orgresearchgate.net

Applications in Materials Science: While less common than its medicinal applications, the benzothiophene core is also explored in the field of materials science, particularly for the development of organic semiconductors and dyes. The specific electronic properties conferred by the bromo and difluoromethyl substituents could be exploited to tune the optical and electronic characteristics of novel organic materials.

In essence, this compound is a molecule designed for diversification. Its research trajectory is not typically as an end-product itself, but as a crucial intermediate that enables the exploration of new chemical space in the quest for novel therapeutics and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLOJTAJWYSOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathways of 5 Bromo 2 Difluoromethyl 1 Benzothiophene Transformations

Elucidation of Reaction Mechanisms at Sub-molecular Level

The reactivity of 5-bromo-2-(difluoromethyl)-1-benzothiophene can be rationalized by examining the electronic and steric effects that influence the stability of reaction intermediates and transition states. Mechanisms such as electrophilic substitution, radical-mediated pathways, and processes within catalytic cycles provide a framework for predicting and controlling its chemical modifications.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzothiophene (B83047), though its reactivity is lower than that of benzene (B151609). The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. uoanbar.edu.iq

The bromine atom at the C5 position is a deactivating, ortho-, para-director due to the interplay of its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R). youtube.com The difluoromethyl group at the C2 position is strongly electron-withdrawing (-I effect) and lacks a significant resonance-donating effect, thus acting as a deactivating and meta-directing group relative to its own position. fiveable.me

The combined influence of these two groups dictates the preferred sites of electrophilic attack. The bromine directs incoming electrophiles to the C4 and C6 positions. The difluoromethyl group directs to the C4 and C7 positions (meta to C2). The positions are evaluated based on the stability of the resulting carbocation intermediate (sigma complex).

Attack at C4: This position is ortho to the bromine and meta to the difluoromethyl group. The directing effects of both substituents are aligned, making C4 a strongly favored position for electrophilic attack.

Attack at C6: This position is ortho to the bromine. However, it is para to the difluoromethyl group, which would destabilize the intermediate.

Attack at C7: This position is meta to the difluoromethyl group but also meta to the bromine.

Attack at C3: This position is adjacent to the sulfur atom and ortho to the difluoromethyl group, which is generally disfavored.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C4 position, as this site benefits from the reinforcing directing effects of both substituents. youtube.com

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| 5-Bromo | C5 | -I, +R | Deactivating | Ortho, Para (to C4, C6) |

| 2-(Difluoromethyl) | C2 | -I | Deactivating | Meta (to C4, C7) |

Radical reactions offer alternative pathways for the functionalization of this compound. Radical generation can be initiated at either the C-Br bond or the C-H bond of the difluoromethyl group. wikipedia.org Intramolecular radical cyclization can be a powerful method for forming new rings, and studies on related systems show that an aryl radical generated from an aryl bromide can attack a suitably positioned unsaturated bond. nih.govrsc.org For this compound, this would require the prior introduction of a side chain with a double or triple bond.

More commonly, the molecule can participate in intermolecular radical additions. The difluoromethyl radical (•CF2H) can be generated from various precursors under photoredox or other radical initiation conditions. researchgate.netacs.org This radical could then add to external alkenes or alkynes. Conversely, a radical generated on an external molecule could potentially add to the benzothiophene ring, although this is less common than electrophilic addition. The generation of an aryl radical at C5 via homolytic cleavage of the C-Br bond, typically mediated by radical initiators like AIBN with a tin hydride, could also lead to intermolecular additions. rsc.org

The bromine atom at the C5 position makes the molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. d-nb.infonih.gov These reactions proceed via a catalytic cycle that centrally involves ligand exchange processes at the metal center, typically palladium. nih.gov

The generally accepted mechanism for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with this compound. The C-Br bond is broken, and the palladium inserts itself, forming an arylpalladium(II) halide complex. This step involves the exchange of ligands on the palladium catalyst to accommodate the benzothienyl group and the bromide.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This is a crucial ligand exchange step, often requiring a base to activate the boronic acid.

Reductive Elimination: The two organic groups (the benzothienyl and the newly transferred group) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-Br bond of the substrate. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the boronic acid replaces the bromide on the Pd(II) complex. | No Change |

| Reductive Elimination | The two organic ligands couple and are released, regenerating the catalyst. | Pd(II) → Pd(0) |

Reactivity Profiles of Functional Groups

The distinct chemical properties of the bromine atom and the difluoromethyl group allow for selective transformations at these sites, often without affecting the core heterocyclic structure.

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound is a challenging transformation. youtube.com The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. openstax.orglibretexts.org

For this pathway to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.org In this molecule, the difluoromethyl group is at the C2 position, which is neither ortho nor para to the C5 bromine. While the difluoromethyl group is electron-withdrawing, its influence at the C5 position is primarily inductive and may not be sufficient to significantly stabilize the negative charge of the Meisenheimer complex required for substitution. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required to achieve nucleophilic substitution of the bromine atom. youtube.com

The difluoromethyl (CF2H) group offers unique reactivity distinct from methyl or trifluoromethyl groups. Its transformations primarily hinge on two features: the acidity of its hydrogen atom and the potential to generate radical species. cas.cn

Deprotonation: The two fluorine atoms significantly increase the acidity of the C-H bond. Treatment with a strong base (e.g., a lithium amide) can deprotonate the difluoromethyl group to generate a difluoromethyl anion. researchgate.netacs.org This nucleophilic species can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, allowing for the elongation of the carbon chain at the C2 position. researchgate.net

Radical Generation: The difluoromethyl group can be a source of the difluoromethyl radical (•CF2H). While direct C-H abstraction is possible, more common methods involve the use of specialized reagents that generate this radical, which can then be used in additions to the parent molecule if an appropriate radical acceptor is present. princeton.edusioc.ac.cn For instance, photoredox catalysis can be employed to generate •CF2H from sources like bromodifluoromethane (B75531) or other precursors, which could then potentially be trapped. princeton.edunih.gov

| Reaction Type | Reagents | Intermediate | Potential Products |

|---|---|---|---|

| Deprotonation-Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | Ar-CF2- | Ar-CF2-R |

| Radical Addition | Radical Initiator, Alkene | Ar-CF2• | Addition products |

Based on a comprehensive search of available scientific literature, there is currently no specific information published on the mechanistic investigations, reaction pathways, or selectivity in the synthesis of the chemical compound This compound .

The search for data pertaining to the requested topics yielded no results for this specific molecule. The provided outline requires detailed research findings for the following sections, none of which are documented in the searched literature for this particular compound:

Chemo-, Regio-, and Stereoselectivity in Synthetic Routes

Control of Diastereomeric and Enantiomeric Outcomes: No research pertaining to the control of stereochemistry in the synthesis or transformation of this compound could be located.

While general principles of benzothiophene chemistry exist, applying them to this specific, uncharacterised compound without direct experimental evidence would be speculative and fall outside the scope of scientifically accurate reporting. Therefore, the generation of the requested article is not possible without fabricating data. Further research on this specific compound is needed before a detailed chemical profile and its reaction mechanisms can be documented.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Difluoromethyl 1 Benzothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data exists for the ¹H, ¹⁹F, or ¹³C NMR spectra of 5-bromo-2-(difluoromethyl)-1-benzothiophene. Therefore, an analysis of proton, fluorine, and carbon chemical shifts, coupling constants, and signal multiplicities cannot be performed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ) and coupling constants (J) for the aromatic and difluoromethyl protons are not documented.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Group Characterization

The characteristic chemical shift and the proton-fluorine coupling patterns for the -CHF₂ group have not been reported.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

A table of assigned chemical shifts for the carbon atoms of the benzothiophene (B83047) core and the difluoromethyl group is not available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There is no available HRMS data to confirm the exact mass and elemental composition of this compound (C₉H₄BrF₂S).

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared (IR) Spectroscopy)

Specific infrared absorption frequencies (cm⁻¹) corresponding to the vibrational modes of the functional groups within the molecule are not documented in the public record.

X-ray Crystallography for Solid-State Molecular Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been published for this compound. Therefore, a definitive analysis of its solid-state molecular structure, bond lengths, and bond angles is not possible.

While spectroscopic data for related compounds, such as other substituted benzothiophenes or molecules containing difluoromethyl groups, are available, extrapolation of this data would not provide a scientifically accurate or reliable characterization of the title compound and would be purely speculative. The scientific community awaits the synthesis and detailed analytical characterization of this compound to fill this gap in the chemical literature.

No Publicly Available Computational Studies Found for this compound

Following a thorough search for scientific literature, no specific computational chemistry or theoretical studies focusing on the compound This compound were found. The search included targeted queries for Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations related to this specific molecule.

The requested article structure, which requires detailed research findings on electronic structure, reactivity descriptors, reaction pathway modeling, transition state analysis, conformational landscape, and intermolecular interactions for this compound, cannot be fulfilled due to the absence of available research data in the public domain.

While computational studies exist for structurally related benzothiophene and thiophene (B33073) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from these other compounds. Therefore, it is not possible to generate the requested scientifically accurate article at this time.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Difluoromethyl 1 Benzothiophene

Frontier Molecular Orbital (FMO) Theory Analysis

No published research was found that specifically details the Frontier Molecular Orbital (FMO) analysis of 5-bromo-2-(difluoromethyl)-1-benzothiophene. Such an analysis would typically involve the calculation and interpretation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in understanding a molecule's reactivity, electronic properties, and kinetic stability.

A theoretical FMO analysis for this compound would require dedicated quantum chemical calculations to determine parameters such as:

HOMO Energy: Related to the electron-donating ability of the molecule.

LUMO Energy: Related to the electron-accepting ability of the molecule.

HOMO-LUMO Energy Gap: An indicator of the molecule's chemical reactivity and the energy required for electronic excitation.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

There is no available literature detailing Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound. QSAR studies are statistical models that correlate variations in the chemical structure of a series of compounds with their physicochemical properties.

For the derivatives of this compound, a QSAR study would involve:

Descriptor Calculation: Calculating various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Using statistical methods to build a mathematical model that relates these descriptors to a particular property of interest.

Model Validation: Rigorously testing the model's predictive power.

As no studies have been published on this specific set of derivatives, it is not possible to present any QSAR models, detail the relevant molecular descriptors, or provide the statistical parameters of such models.

Synthetic Utility and Applications As a Building Block in Complex Chemical Systems

Strategic Precursor in the Synthesis of Advanced Organic Scaffolds

The inherent reactivity of the functional groups on 5-bromo-2-(difluoromethyl)-1-benzothiophene makes it a valuable precursor for creating sophisticated organic structures. The bromine atom at the C5 position acts as a versatile handle for carbon-carbon bond formation, while the difluoromethyl group influences the electronic properties and metabolic stability of the resulting molecules.

The C5-bromo substituent is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing extended π-conjugated systems and polyaromatic analogs. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are widely employed for this purpose. researchgate.netnih.gov

In a typical Suzuki-Miyaura coupling, the this compound can be reacted with a variety of aryl or heteroaryl boronic acids to generate 5-aryl-2-(difluoromethyl)-1-benzothiophenes. nih.govresearchgate.net This methodology allows for the direct and regioselective installation of diverse aromatic moieties, effectively extending the benzothiophene (B83047) skeleton. researchgate.net Such reactions are fundamental in synthesizing biaryl structures, which are prevalent in medicinal chemistry and materials science. researchgate.net Similarly, Heck-type reactions can be utilized to introduce alkenyl substituents at the C5 position, further expanding the structural diversity of accessible polyaromatic systems. researchgate.net

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Resulting Structure | Potential Application Area |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | 5-phenyl-2-(difluoromethyl)-1-benzothiophene | Organic Electronics |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Base | 5-(4-methoxyphenyl)-2-(difluoromethyl)-1-benzothiophene | Medicinal Chemistry |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Base | 5-(Thiophen-2-yl)-2-(difluoromethyl)-1-benzothiophene | Conjugated Polymers |

| Pyridine-3-boronic acid | Pd(MeCN)₂Cl₂ + dppf | 5-(Pyridin-3-yl)-2-(difluoromethyl)-1-benzothiophene | Bioactive Molecules |

Table 1. Illustrative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of polyaromatic analogs from this compound. The catalyst systems are based on common literature procedures for similar substrates. nih.govuzh.ch

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, adhering to the principles of pot, atom, and step economy. nih.gov Aryl halides are common components in transition-metal-catalyzed MCRs. As such, this compound is a prime candidate for participation in such reactions.

For example, it could serve as the aryl halide component in palladium-catalyzed MCRs that incorporate isocyanides, alkynes, or other coupling partners to rapidly assemble highly functionalized heterocyclic systems. The benzothiophene core is found in various biologically active compounds, and MCRs provide a powerful platform for the discovery of novel derivatives. nih.gov Domino reaction protocols, which involve sequential transformations in a one-pot setting, have been successfully used to generate libraries of benzothiophene-derived scaffolds for therapeutic applications. malayajournal.orgnih.gov

Derivatization Strategies for Functional Group Diversity and Enhancement

The functional versatility of this compound extends to the selective modification of its core structure and substituents, allowing for fine-tuning of its chemical and physical properties.

The benzothiophene ring system offers multiple sites for selective functionalization, with the existing substituents directing subsequent reactions.

C5 Position: The most straightforward derivatization occurs at the C5 position via the bromo substituent. As detailed in section 6.1.1, this site is ideal for introducing aryl, heteroaryl, or vinyl groups through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows for the systematic exploration of structure-activity relationships by varying the substituent at this position.

C3 Position: The C3 position of the benzothiophene ring is nucleophilic and susceptible to electrophilic attack. cdnsciencepub.com Reactions such as nitration and halogenation can introduce new functional groups at this site. cdnsciencepub.com Furthermore, modern C-H functionalization techniques offer a direct route to derivatization. For instance, metal-free C-H arylation of benzothiophene S-oxides has been shown to proceed selectively at the C3 position, providing a pathway to 2,3,5-trisubstituted benzothiophene derivatives. nih.gov

C2 Position: The C2 position is already occupied by the difluoromethyl group. While direct functionalization of this position without altering the existing substituent is challenging, the electronic influence of the difluoromethyl group impacts the reactivity of the entire ring system.

| Position | Reaction Type | Reagents/Conditions | Outcome |

| C5 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | C-C bond formation (C5-Ar) |

| C5 | Heck Coupling | Alkene, Pd Catalyst, Base | C-C bond formation (C5-Alkenyl) |

| C3 | Electrophilic Nitration | Fuming HNO₃ / Acetic Acid | Introduction of a nitro group (-NO₂) |

| C3 | C-H Arylation | (via S-oxide) TFAA, Phenol | C-C bond formation (C3-Aryl) |

Table 2. Summary of selective functionalization strategies for the benzothiophene ring of the title compound. nih.govcdnsciencepub.comnih.gov

Beyond serving as a leaving group, the bromo substituent can be transformed through various other reactions. The difluoromethyl group, often considered a stable bioisostere of hydroxyl or thiol groups, also possesses unique reactivity that can be exploited for further molecular engineering. researchgate.netacs.org

The primary modification of the bromo substituent involves its conversion into a diverse array of functional groups via cross-coupling chemistry. researchgate.net This remains the most powerful and widely used strategy for its derivatization.

The difluoromethyl substituent (Ar-CF₂H), while generally robust, can be activated to participate in C-C bond formation. Recent advances have shown that the combination of a strong base and a Lewis acid can deprotonate the Ar-CF₂H group, generating a nucleophilic Ar-CF₂⁻ synthon. acs.org This reactive intermediate can then engage with a wide range of electrophiles, such as aldehydes, ketones, and imines, to form novel benzylic Ar-CF₂-R linkages. acs.org This methodology transforms the typically inert difluoromethyl group into a functional handle for constructing more complex molecules.

Development of Novel Materials through Incorporation of this compound Scaffolds

Benzothiophene and its derivatives are recognized as important structural motifs in the field of materials science, particularly for organic electronics. researchgate.net The extended π-conjugation of polycyclic systems containing benzothiophene, such as researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), makes them excellent candidates for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

The synthetic utility of this compound provides a direct entry into this class of materials. By employing cross-coupling reactions at the C5-bromo position, the benzothiophene core can be incorporated into larger, conjugated oligomeric or polymeric structures. The resulting materials' electronic properties can be systematically tuned by the choice of the coupled aromatic units.

The presence of the difluoromethyl group offers an additional layer of control over the material's properties. The high electronegativity of fluorine atoms generally lowers the HOMO and LUMO energy levels of the conjugated system, which can enhance ambient stability and influence charge transport characteristics. Furthermore, the difluoromethyl group can act as a hydrogen bond donor, potentially influencing the solid-state packing and intermolecular interactions of the material, which are critical factors for efficient charge mobility in OFETs. researchgate.net The introduction of this group can also improve the solubility of the final material in organic solvents, facilitating processing and device fabrication.

Design and Synthesis of Organic Semiconductor Materials

Benzothiophene derivatives are widely recognized for their potential in the field of organic electronics, particularly in the design of organic semiconductor materials. The fused ring system of benzothiophene provides a rigid and planar backbone that facilitates π-π stacking and efficient charge transport. While direct studies on this compound in this context are not extensively documented in publicly available research, the general principles of benzothiophene chemistry suggest its utility.

The bromine atom at the 5-position can serve as a handle for Suzuki or Stille coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. This functionalization is a key strategy in tuning the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials. The electron-withdrawing nature of the difluoromethyl group at the 2-position would be expected to lower the LUMO energy level, potentially enhancing electron injection and transport, making such derivatives suitable for n-type or ambipolar organic field-effect transistors (OFETs).

Table 1: Potential Suzuki Coupling Reactions for Semiconductor Material Synthesis This table is illustrative and based on common synthetic routes for similar compounds.

| Reactant 1 | Reactant 2 | Catalyst | Product Application |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Organic Field-Effect Transistors (OFETs) |

| This compound | Thiophene-boronic acid | Pd(dppf)Cl₂ | Organic Photovoltaics (OPVs) |

| This compound | Distannyl-thiophene | Pd(PPh₃)₄ | Organic Light-Emitting Diodes (OLEDs) |

Integration into Polymeric and Conjugated Systems for Advanced Applications

The development of advanced polymeric and conjugated systems is crucial for applications in flexible electronics, sensors, and photovoltaics. Brominated aromatic compounds are key monomers in the synthesis of such polymers through various cross-coupling polymerization reactions.

This compound can be envisioned as a monomer in the synthesis of novel conjugated polymers. For instance, polycondensation reactions, such as Suzuki or Stille polymerization, with bifunctional comonomers (e.g., diboronic acids or distannanes) could yield polymers with a benzothiophene unit in the backbone. The incorporation of the difluoromethyl group would likely enhance the solubility and processability of the resulting polymers, which is a significant challenge in the field of conjugated polymers. Furthermore, the electronic properties of the polymer could be fine-tuned by the choice of the comonomer, allowing for the rational design of materials with specific band gaps and charge transport characteristics.

Strategic Intermediates in Medicinal Chemistry Research and Drug Scaffold Development

The benzothiophene core is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules.

Design and Synthesis of Benzothiophene-Based Heterocyclic Scaffolds for Biological Evaluation

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The reactivity of the bromine atom in this compound allows for its use as a platform to construct more complex fused heterocyclic systems. For example, through a sequence of cross-coupling and cyclization reactions, the benzothiophene core can be annulated with other heterocyclic rings, such as pyridines, pyrimidines, or indoles.

These novel scaffolds can then be subjected to biological screening to identify potential therapeutic agents. The difluoromethyl group is often incorporated into drug candidates to modulate their lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Precursors for Inhibitor Development (e.g., SGLT2 Inhibitor Analogs)

In the context of drug development, this compound serves as a key precursor for creating analogs of existing inhibitors, such as those targeting the sodium-glucose cotransporter 2 (SGLT2). While literature specifically detailing the use of this exact benzothiophene derivative in the synthesis of SGLT2 inhibitors is not prevalent, the synthesis of prominent SGLT2 inhibitors like Dapagliflozin and Empagliflozin frequently utilizes structurally similar building blocks, such as 5-bromo-2-chlorobenzoic acid. researchgate.netias.ac.ingoogle.comrsc.org These syntheses often involve the coupling of a brominated aromatic component with a glucose or glucal derivative.

The structural similarity suggests that this compound could be employed in analogous synthetic routes to generate novel SGLT2 inhibitor candidates. The replacement of the phenyl ring in existing inhibitors with a benzothiophene moiety, and the introduction of a difluoromethyl group, could lead to compounds with altered potency, selectivity, and pharmacokinetic properties.

Table 2: Key Intermediates in the Synthesis of SGLT2 Inhibitors

| SGLT2 Inhibitor | Key Brominated Intermediate Mentioned in Literature |

| Dapagliflozin | 5-bromo-2-chlorobenzoic acid researchgate.netias.ac.in |

| Empagliflozin | (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone rsc.org |

Structure-Activity Relationship (SAR) Studies through Systematic Structural Modification

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. This compound is an excellent starting point for such studies.

The bromine atom can be replaced with a wide variety of functional groups using transition-metal-catalyzed cross-coupling reactions, allowing for the exploration of the chemical space around the 5-position of the benzothiophene ring. Similarly, while the difluoromethyl group is generally stable, modifications to other parts of the molecule can be made to probe its influence on activity.

Research on other chemical scaffolds has demonstrated the significant impact that difluoromethyl and difluoromethoxy substitutions can have on biological activity and metabolic stability. For instance, in the development of certain anticancer agents, the introduction of a difluoromethoxy group in place of a methoxy group led to compounds with increased hydrolytic stability. nih.gov This highlights the potential of the difluoromethyl group in this compound to impart favorable properties in a medicinal chemistry context. SAR studies on benzothiophene derivatives have been conducted for various therapeutic targets, including antimicrobial agents, and the insights gained from such studies can guide the rational design of new compounds based on the this compound scaffold. nih.gov

Q & A

Basic: What are the common synthetic routes for 5-bromo-2-(difluoromethyl)-1-benzothiophene?

The synthesis typically involves bromination and functional group introduction on a benzothiophene core. Key methods include:

- Direct bromination : Using brominating agents like N-bromosuccinimide (NBS) on precursor compounds (e.g., 2-(difluoromethyl)-1-benzothiophene) under reflux conditions with catalysts such as FeCl₃ .

- Palladium-catalyzed cross-coupling : For introducing fluorinated groups, as seen in related compounds. For example, Pd(OAc)₂ with ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene enables coupling reactions under CO gas, achieving ~48% yields in optimized conditions .

- Modular building block assembly : The compound serves as a precursor for complex molecules, as highlighted in medicinal chemistry workflows (e.g., Enamine Ltd’s catalogued building blocks) .

Basic: What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., CCDC 2062478 for structural analogs) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, halogen contacts) in crystalline forms .

- NMR and ESI-MS : Essential for verifying substitution patterns and molecular weight. For example, NMR peaks at δ 6.79 (t, J = 55.2 Hz) confirm difluoromethyl groups .

Basic: How does the difluoromethyl group influence reactivity and stability?

The difluoromethyl group enhances:

- Electrophilicity : Polarizes adjacent carbon atoms, facilitating nucleophilic substitution at the bromine site .

- Metabolic stability : Fluorine’s inductive effect reduces oxidative degradation, a feature critical in drug design .

- Conformational rigidity : Impacts molecular docking by altering dihedral angles (e.g., fluorine’s stereoelectronic effects in protein-ligand interactions) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., industrial-scale bromination with >90% purity) .

- Catalyst screening : Pd-based catalysts with chelating ligands (e.g., Xantphos) enhance selectivity in cross-couplings .

- In situ monitoring : Techniques like FT-IR or HPLC track intermediate formation, enabling real-time adjustments .

Advanced: How to design assays for evaluating biological activity?

- In vitro antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains, referencing structural analogs with IC₅₀ values <10 µM .

- Molecular docking : Model interactions with targets like kinases or DNA gyrase using software (e.g., AutoDock Vina), leveraging fluorine’s role in binding affinity .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation .

Advanced: How to resolve contradictions in substitution reaction outcomes?

- Nucleophile screening : Test diverse nucleophiles (amines, thiols) under controlled conditions (e.g., DMF, 80°C) to map steric/electronic effects. For example, aryl boronic acids yield biaryls, while amines form amides .

- DFT calculations : Predict regioselectivity by comparing transition state energies for bromine vs. sulfur substitution pathways .

- By-product analysis : LC-MS identifies undesired adducts (e.g., sulfoxides from over-oxidation) .

Advanced: What protocols mitigate challenges in moisture-sensitive reactions?

- Inert atmosphere storage : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) to prevent hydrolysis of the benzothiophene core .

- Drying agents : Molecular sieves (3Å) or P₂O₅ in reaction mixtures stabilize moisture-sensitive intermediates .

- Low-temperature handling : Conduct reactions at –20°C to suppress side reactions (e.g., bromine displacement by trace H₂O) .

Advanced: How does computational modeling guide interaction studies?

- Molecular dynamics (MD) simulations : Analyze fluorine’s role in ligand-receptor binding (e.g., fluorine’s van der Waals interactions in kinase inhibitors) .

- CSD/PDB mining : Compare structural motifs with fluorinated analogs (e.g., Protein Data Bank entries 4EIG, 5TQ3) to predict bioactivity .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.